Cas no 1208076-60-1 (2-Bromo-4-chloro-6-fluorobenzenethiol)

2-Bromo-4-chloro-6-fluorobenzenethiol is a halogenated benzenethiol derivative characterized by its distinct substitution pattern, offering versatility in synthetic applications. The presence of bromo, chloro, and fluoro substituents at the 2, 4, and 6 positions, respectively, enhances its reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The thiol (-SH) functional group provides a reactive handle for further derivatization, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science intermediates. Its well-defined structure and high purity ensure consistent performance in complex organic transformations. This compound is particularly useful in constructing heterocyclic frameworks and functionalized aromatic systems. Proper handling is required due to potential sensitivity to oxidation.
2-Bromo-4-chloro-6-fluorobenzenethiol structure
1208076-60-1 structure
商品名:2-Bromo-4-chloro-6-fluorobenzenethiol
CAS番号:1208076-60-1
MF:C6H3BrClFS
メガワット:241.508422136307
MDL:MFCD12026138
CID:4577534

2-Bromo-4-chloro-6-fluorobenzenethiol 化学的及び物理的性質

名前と識別子

    • 2-bromo-4-chloro-6-fluorobenzenethiol
    • 2-Bromo-4-chloro-6-fluorobenzenethiol
    • MDL: MFCD12026138
    • インチ: 1S/C6H3BrClFS/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
    • InChIKey: VGXWIJBVSBHQOA-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=C(F)C=C(Cl)C=C1Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0

2-Bromo-4-chloro-6-fluorobenzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
037899-5g
2-Bromo-4-chloro-6-fluorobenzenethiol
1208076-60-1
5g
$1176.00 2023-09-16

2-Bromo-4-chloro-6-fluorobenzenethiol 関連文献

2-Bromo-4-chloro-6-fluorobenzenethiolに関する追加情報

Introduction to 2-Bromo-4-chloro-6-fluorobenzenethiol (CAS No: 1208076-60-1)

2-Bromo-4-chloro-6-fluorobenzenethiol, identified by its Chemical Abstracts Service (CAS) number 1208076-60-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of halogenated thiophenols, a subset of molecules characterized by the presence of sulfur in their structure, which often confers unique reactivity and biological properties. The strategic arrangement of bromine, chlorine, and fluorine substituents on the benzene ring introduces a high degree of electronic and steric tunability, making it a valuable scaffold for designing novel therapeutic agents.

The structure of 2-Bromo-4-chloro-6-fluorobenzenethiol is meticulously crafted to exploit its potential in drug discovery. The benzenethiol moiety (–SH) serves as a versatile functional group, capable of participating in various chemical transformations such as nucleophilic substitution, metal coordination, and redox reactions. These properties are particularly useful in the synthesis of complex molecules that require precise control over reactivity and selectivity. The presence of halogen atoms further enhances its utility by providing handles for further derivatization, allowing chemists to tailor the compound’s properties for specific applications.

In recent years, there has been a surge in interest regarding halogenated thiophenols due to their demonstrated efficacy in modulating biological pathways. 2-Bromo-4-chloro-6-fluorobenzenethiol has been explored as a key intermediate in the development of small-molecule inhibitors targeting various diseases. For instance, studies have highlighted its potential in inhibiting enzymes involved in cancer progression. The compound’s ability to interact with biological targets through multiple binding modes makes it an attractive candidate for structure-based drug design. Researchers have leveraged computational methods to predict how modifications to its structure could enhance binding affinity and selectivity.

One of the most compelling aspects of 2-Bromo-4-chloro-6-fluorobenzenethiol is its role in synthesizing bioactive molecules with therapeutic potential. The benzenethiol group can be easily oxidized to form disulfides or conjugated with other heterocycles to create more complex scaffolds. These transformations have led to the discovery of novel compounds with anti-inflammatory, antimicrobial, and antiviral properties. Moreover, the compound’s stability under various reaction conditions makes it a reliable building block for multi-step syntheses. This reliability is crucial in pharmaceutical research, where consistency and reproducibility are paramount.

The synthesis of 2-Bromo-4-chloro-6-fluorobenzenethiol typically involves a series of well-established organic reactions. Starting from commercially available precursors such as 2-bromo-4-chloroiodobenzene or 2-bromo-4-chlorobenzonitrile, selective fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Subsequent reduction or thiolation steps introduce the benzenethiol functionality. The exact synthetic route may vary depending on the desired purity and scale of production, but modern techniques such as flow chemistry have enabled more efficient and scalable preparations.

The pharmacological significance of 2-Bromo-4-chloro-6-fluorobenzenethiol has been underscored by several preclinical studies. Researchers have demonstrated its ability to disrupt key signaling pathways implicated in diseases such as cancer and neurodegeneration. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many tumor types. Additionally, its interaction with thioredoxin reductase has been investigated as a potential therapeutic strategy for oxidative stress-related disorders. These findings highlight the compound’s versatility and its potential as a lead molecule for drug development.

In conclusion, 2-Bromo-4-chloro-6-fluorobenzenethiol (CAS No: 1208076-60-1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and substituents makes it a valuable tool for medicinal chemists seeking to design innovative drugs. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs. The ongoing exploration of its derivatives and applications promises to yield further insights into its full pharmacological potential.

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